Sulfato de bismuto

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. It is a white solid that is hygroscopic and decomposes at 465°C to bismuth (III) oxysulfate. This compound is isotypic to antimony (III) sulfate and has various applications in scientific research, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Reaction of Bismuth (III) Nitrate with Sulfuric Acid: One common method involves reacting bismuth (III) nitrate with sulfuric acid to produce bismuth sulfate and nitric acid.

Treatment of Lithium Bismuthate with Sulfuric Acid: Another method is treating lithium bismuthate with sulfuric acid to produce bismuth sulfate.

Industrial Production Methods: Bismuth sulfate is produced on an industrial scale through the reaction of bismuth (III) nitrate with sulfuric acid. The process involves careful control of reaction conditions to ensure the purity and yield of the final product.

Types of Reactions:

Oxidation: Bismuth sulfate can undergo oxidation reactions, often involving strong oxidizing agents.

Reduction: Reduction reactions involving bismuth sulfate typically require reducing agents.

Substitution: Substitution reactions can occur, where bismuth sulfate reacts with other compounds to form new products.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: Reducing agents like hydrogen gas or carbon monoxide.

Substitution: Various reagents depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Bismuth (III) oxysulfate.

Reduction Products: Elemental bismuth or bismuth (III) oxide.

Substitution Products: Various bismuth-containing compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Bismuth sulfate has several applications in scientific research, including:

Chemistry: Used as a reagent in analytical chemistry for the determination of other metal sulfate salts.

Biology: Employed in biological studies involving bismuth-based nanoparticles for therapeutic, diagnostic, and biosensing applications.

Medicine: Utilized in pharmaceuticals, particularly in the treatment of gastrointestinal disorders.

Industry: Applied in the production of bismuth-based materials for catalysis and other industrial processes.

Mecanismo De Acción

Target of Action

Bismuth-based drugs, including Bismuth Sulfate, have been primarily used to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . The primary targets of Bismuth Sulfate are therefore the bacteria causing these conditions.

Mode of Action

It is known that bismuth sulfate can inactivate enzymes involved in respiration, such as f1-atpase, and other enzymes, such as urease and alcohol dehydrogenase . It also interferes with a range of Zn 2+ - and Fe 3+ -regulating proteins .

Biochemical Pathways

Bismuth Sulfate affects several biochemical pathways. By inactivating certain enzymes and interfering with metal-regulating proteins, Bismuth Sulfate disrupts the normal functioning of the targeted bacteria, leading to their eradication .

Pharmacokinetics

This means that only a small portion of the ingested Bismuth Sulfate is absorbed into the bloodstream, limiting its systemic effects. The majority of the compound remains in the gastrointestinal tract, where it exerts its primary therapeutic effects .

Result of Action

The result of Bismuth Sulfate’s action is the eradication of the targeted bacteria, leading to the alleviation of symptoms associated with conditions like peptic ulcers and gastritis . By disrupting the normal functioning of the bacteria, Bismuth Sulfate helps to restore the normal balance of the gastrointestinal tract.

Action Environment

The action of Bismuth Sulfate is influenced by various environmental factors. For instance, its solubility and therefore its bioavailability can be affected by the pH of the environment . Furthermore, Bismuth Sulfate decomposes at high temperatures, which can affect its stability and efficacy .

Comparación Con Compuestos Similares

Bismuth sulfate is often compared with other bismuth compounds such as bismuth (III) oxide, bismuth subsalicylate, and bismuth (III) chloride. These compounds share similar properties but differ in their specific applications and mechanisms of action. For instance, bismuth subsalicylate is commonly used in over-the-counter medications for treating gastrointestinal issues, while bismuth (III) chloride is used in various chemical synthesis processes.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Propiedades

Número CAS |

7787-68-0 |

|---|---|

Fórmula molecular |

BiH2O4S |

Peso molecular |

307.06 g/mol |

Nombre IUPAC |

dibismuth;trisulfate |

InChI |

InChI=1S/Bi.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

Clave InChI |

BLVSOZQAHVWNSE-UHFFFAOYSA-N |

SMILES |

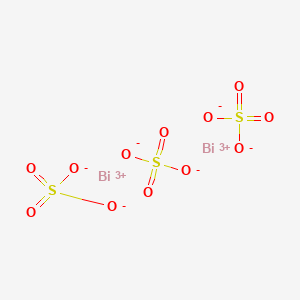

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Bi+3].[Bi+3] |

SMILES canónico |

OS(=O)(=O)O.[Bi] |

Key on ui other cas no. |

34571-00-1 7787-68-0 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.